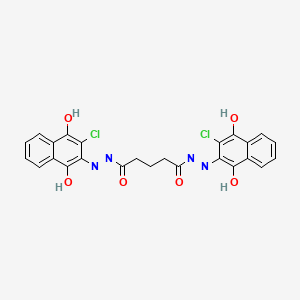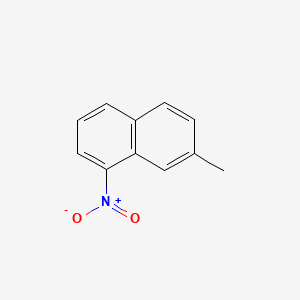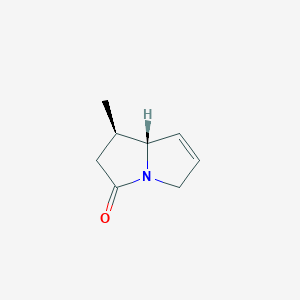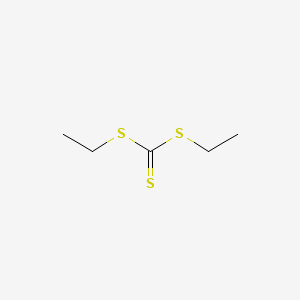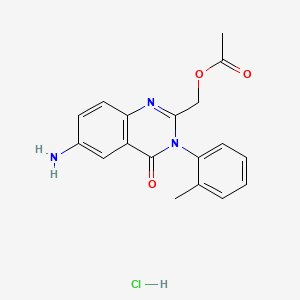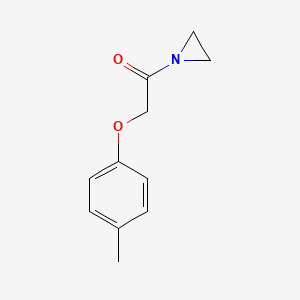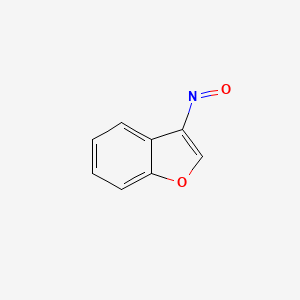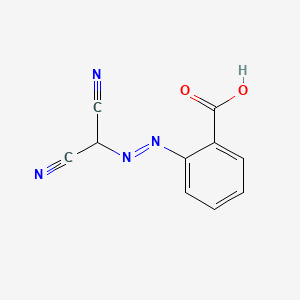
o-((Dicyanomethyl)azo)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-((Dicyanomethyl)azo)benzoic acid: is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dicyanomethyl group and an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-((Dicyanomethyl)azo)benzoic acid typically involves the reaction of benzoic acid derivatives with dicyanomethylating agents under controlled conditions. One common method includes the diazotization of aniline derivatives followed by coupling with dicyanomethyl compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage and the incorporation of the dicyanomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: o-((Dicyanomethyl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
o-((Dicyanomethyl)azo)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of o-((Dicyanomethyl)azo)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanomethyl and azo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Shares the azo linkage but lacks the dicyanomethyl group.
Benzoic Acid Derivatives: Similar in structure but differ in the substituents attached to the aromatic ring.
Uniqueness: o-((Dicyanomethyl)azo)benzoic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5466-15-9 |
|---|---|
Molekularformel |
C10H6N4O2 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
2-(dicyanomethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H6N4O2/c11-5-7(6-12)13-14-9-4-2-1-3-8(9)10(15)16/h1-4,7H,(H,15,16) |
InChI-Schlüssel |
FDCSZMOHOIBWGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



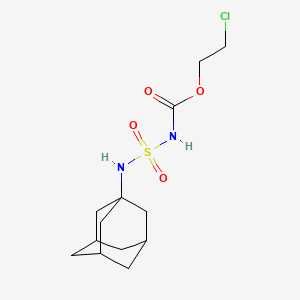
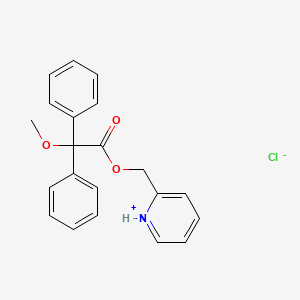


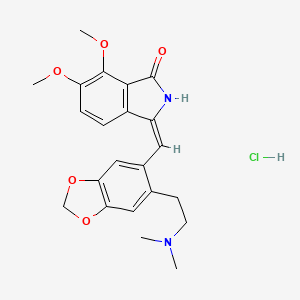
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
